molecular formula C12H15Cl2NO2 B8762904 methyl 3-[bis(2-chloroethyl)amino]benzoate CAS No. 24830-50-0

methyl 3-[bis(2-chloroethyl)amino]benzoate

Cat. No.: B8762904
CAS No.: 24830-50-0
M. Wt: 276.16 g/mol
InChI Key: PTUQHLMPEYWOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 3-[bis(2-chloroethyl)amino]benzoate is a chemical compound with the molecular formula C12H15Cl2NO2 It is a derivative of benzoic acid and is characterized by the presence of bis(2-chloroethyl)amino and methyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[bis(2-chloroethyl)amino]benzoate typically involves the esterification of benzoic acid derivatives with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoic acid, bis(2-chloroethyl)amine, and methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[bis(2-chloroethyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the bis(2-chloroethyl)amino group under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

methyl 3-[bis(2-chloroethyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-[bis(2-chloroethyl)amino]benzoate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key cellular processes. This interaction can disrupt DNA replication and protein synthesis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    BENZOIC ACID, p-(BIS(2-CHLOROETHYL)AMINO)-, METHYL ESTER: Similar structure but with the bis(2-chloroethyl)amino group in the para position.

    BENZOIC ACID, o-(BIS(2-CHLOROETHYL)AMINO)-, METHYL ESTER: Similar structure but with the bis(2-chloroethyl)amino group in the ortho position.

Uniqueness

methyl 3-[bis(2-chloroethyl)amino]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The meta position of the bis(2-chloroethyl)amino group may result in different steric and electronic effects compared to the ortho and para isomers, potentially leading to distinct chemical and biological properties.

Properties

CAS No.

24830-50-0

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

methyl 3-[bis(2-chloroethyl)amino]benzoate

InChI

InChI=1S/C12H15Cl2NO2/c1-17-12(16)10-3-2-4-11(9-10)15(7-5-13)8-6-14/h2-4,9H,5-8H2,1H3

InChI Key

PTUQHLMPEYWOFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N(CCCl)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 120a (6.9 g, 29 mmol) in chloroform (50 mL) was added over 2 h to POCl3 (9.9 g) with heating under reflux. After 2.7 h additional reflux, the mixture was cooled in an ice bath, and filtered to remove a white precipitate. The filtrate was neutralized by extraction with saturated aqueous NaHCO3 and chloroform. The organic phase was dried (Na2SO4), filtered, and evaporated to an oil (5.4 g). IR(neat): cm-1 1720. 1H NMR(300 MHz, CDCl3): 7.42-6.87 (m, 4H), 3.90(s, 3H), 3.77 (t,4H, J=7 Hz), 3.64 (t, 4H, J=7 Hz). HR-MS: Calc'd. 276.0558, Found 276.0553.
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.